The Definitive Technical Guide to Sodium 5-Fluoropyridine-2-sulfinate: Structure, Properties, and Advanced Synthetic Applications
The Definitive Technical Guide to Sodium 5-Fluoropyridine-2-sulfinate: Structure, Properties, and Advanced Synthetic Applications
Executive Summary
In modern medicinal chemistry and agrochemical development, the incorporation of fluorinated heteroaromatics is a privileged strategy to modulate lipophilicity, metabolic stability, and target binding affinity. Specifically, the 5-fluoropyridin-2-yl motif is highly sought after as a bioisostere. However, traditional organometallic reagents for the 2-position of pyridines—such as 2-pyridylboronic acids—are notoriously unstable, undergoing rapid protodeboronation[1]. To circumvent this critical bottleneck, sodium 5-fluoropyridine-2-sulfinate (CAS: 2137701-68-7) has emerged as a robust, bench-stable nucleophilic coupling partner[2],[3]. This guide provides an in-depth analysis of its chemical architecture, physical properties, and field-proven applications in both transition-metal catalysis and photoredox workflows.
Chemical Identity and Structural Architecture
Sodium 5-fluoropyridine-2-sulfinate is an organic sodium salt comprising a pyridine ring substituted with a fluorine atom at the C5 position and a sulfinate anion at the C2 position[2].
The sulfinate group ( −SO2Na ) is an ambidentate nucleophile, capable of reacting at either the sulfur or oxygen atom depending on the electrophile and reaction conditions. Its true synthetic value, however, lies in its ability to act as a masked 5-fluoropyridin-2-yl carbanion equivalent via desulfination[1]. The strong electron-withdrawing nature of the fluorine atom at the 5-position lowers the HOMO of the pyridine ring, rendering the molecule highly stable to ambient oxidation while maintaining sufficient reactivity for palladium-catalyzed transmetalation.
Physicochemical Properties
Understanding the physical properties of this reagent is critical for optimizing solvent selection and storage conditions. The data below summarizes the core parameters of sodium 5-fluoropyridine-2-sulfinate[2],,.
| Parameter | Value / Description |
| Chemical Name | Sodium 5-fluoropyridine-2-sulfinate |
| CAS Number | 2137701-68-7 |
| Molecular Formula | C5H3FNNaO2S |
| Molecular Weight | 183.14 g/mol |
| Physical Form | Solid (Powder or Crystals) |
| Solubility | Highly soluble in polar aprotic solvents (DMF, DMSO, 1,4-dioxane) and water. Insoluble in non-polar hydrocarbons. |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2-8°C, protected from light and moisture. |
| Reactivity Profile | Ambidentate nucleophile, radical precursor, desulfinative cross-coupling partner. |
Mechanistic Pathways in Catalysis
As a Senior Application Scientist, I emphasize that understanding the causality behind a reaction mechanism is the key to troubleshooting and scaling up. Sodium 5-fluoropyridine-2-sulfinate operates primarily through two distinct catalytic paradigms.
Palladium-Catalyzed Desulfinative Cross-Coupling
The Willis coupling protocol revolutionized the synthesis of 2-arylpyridines[1]. The reaction relies on the transmetalation of the sulfinate to an arylpalladium(II) halide species.
Causality: The sulfinate anion is relatively unreactive toward transmetalation compared to traditional boronates. Therefore, elevated temperatures (typically 150 °C) are required to drive the extrusion of sulfur dioxide ( SO2 )[1]. This thermodynamic sink irreversibly converts the Pd(II)-sulfinate complex into a highly reactive Pd(II)-pyridyl intermediate, which subsequently undergoes reductive elimination to form the C-C bond[1].
Figure 1: Mechanism of Pd-catalyzed desulfinative cross-coupling of pyridine-2-sulfinates.
Photoredox-Mediated Radical Generation
Beyond two-electron pathways, sodium sulfinates are exceptional precursors for single-electron transfer (SET) chemistry[4]. Under visible light irradiation in the presence of a photocatalyst (e.g., Ru or Ir complexes), the sulfinate is oxidized to a sulfonyl radical[5].
Causality: The low oxidation potential of the sulfinate anion makes it an ideal sacrificial electron donor or radical precursor. The resulting sulfonyl radical can be directly trapped by alkenes/alkynes to yield valuable sulfones, or, at elevated temperatures, extrude SO2 to generate a 5-fluoropyridyl radical for Minisci-type C-H functionalization[5].
Figure 2: Photoredox-mediated single electron transfer (SET) radical generation pathway.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Pd-Catalyzed Desulfinative Suzuki-Miyaura Type Coupling
Objective: Synthesis of 2-aryl-5-fluoropyridine derivatives.
-
Preparation: In an oven-dried Schlenk tube, add sodium 5-fluoropyridine-2-sulfinate (2.0 equiv), aryl halide (1.0 equiv), Pd(OAc)2 (5 mol%), PCy3 (10 mol%), and K2CO3 (1.5 equiv)[1].
-
Causality Note: K2CO3 is strictly required to neutralize acidic byproducts and facilitate the transmetalation step. PCy3 provides the necessary steric bulk and electron density to accelerate both oxidative addition and reductive elimination.
-
-
Solvent Addition: Evacuate and backfill the tube with Argon (3x). Add anhydrous 1,4-dioxane (0.2 M relative to aryl halide).
-
Causality Note: 1,4-dioxane is chosen for its high boiling point, enabling the 150 °C reaction temperature required to overcome the activation energy of SO2 extrusion[1].
-
-
Reaction: Seal the tube and heat to 150 °C for 18 hours.
-
Self-Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the starting aryl halide is fully consumed and the target mass [M+H]+ is the dominant peak in the chromatogram.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad.
-
Causality Note: The Celite filtration effectively removes palladium black and insoluble inorganic salts, preventing emulsion formation during extraction.
-
-
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure biaryl product.
Protocol B: Visible-Light Photoredox Sulfonylation of Alkenes
Objective: Synthesis of 5-fluoropyridin-2-yl sulfones via direct alkene functionalization.
-
Preparation: To a dry vial equipped with a magnetic stir bar, add sodium 5-fluoropyridine-2-sulfinate (2.0 equiv), the target alkene (1.0 equiv), and 2 (2 mol%)[4].
-
Causality Note: The Ru-based photocatalyst is selected for its highly oxidizing excited state, which perfectly matches the oxidation potential of the sulfinate anion.
-
-
Solvent Addition: Add degassed DMF (0.1 M). Sparging the solvent with Argon for 15 minutes prior to addition is critical.
-
Causality Note: Oxygen is a potent triplet quencher and radical scavenger; rigorous degassing prevents the formation of peroxy radicals and photocatalyst degradation.
-
-
Irradiation: Place the vial in a blue LED photoreactor ( λ = 450 nm) at room temperature for 12-24 hours.
-
Self-Validation: Monitor via TLC (UV visualization). The emergence of a highly polar, UV-active spot indicates the formation of the sulfonylated product.
-
-
Workup: Quench the reaction with water and extract with diethyl ether (3x). Wash the combined organic layers with brine (5x).
-
Causality Note: Repeated brine washes are strictly necessary to partition the highly polar DMF into the aqueous phase, preventing co-elution during chromatography.
-
-
Purification: Dry over anhydrous Na2SO4 , concentrate, and purify via silica gel chromatography.
References
-
Title: 2137701-68-7 CAS Manufactory - ChemicalBook | Source: chemicalbook.com | URL: 2
-
Title: Sodium sulfinate | Sigma-Aldrich | Source: sigmaaldrich.com | URL:
-
Title: BLD Pharmatech Co., Limited (Page 311) @ ChemBuyersGuide.com | Source: chembuyersguide.com | URL:
-
Title: Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides | Source: rsc.org | URL: 1
-
Title: Sodium pyridine-2-sulfinate 24367-66-6 | Source: sigmaaldrich.com | URL: 3
-
Title: Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis | Source: nih.gov | URL: 4
-
Title: Organophotoredox Catalysis: Switchable Radical Generation from Alkyl Sodium Sulfinates... | Source: acs.org | URL: 5
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. 2137701-68-7 CAS Manufactory [m.chemicalbook.com]
- 3. Sodium pyridine-2-sulfinate 24367-66-6 [sigmaaldrich.com]
- 4. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
